BYK 49187, with the Chemical Abstracts Service number 163120-31-8, is derived from imidazoquinolinone and related derivatives. These compounds are known for their role in DNA repair mechanisms, making BYK 49187 a significant focus in studies related to cancer therapies and cellular processes involving DNA damage response .
The synthesis of BYK 49187 involves several steps typical of organic compound synthesis. Although specific proprietary methods may not be fully disclosed, general methodologies include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are often proprietary .
The molecular structure of BYK 49187 can be represented by its chemical formula, which reflects its complex arrangement of atoms. The compound features a bicyclic structure typical of imidazoquinolinones, characterized by:
The three-dimensional conformation plays a crucial role in its interaction with target proteins, affecting its potency as an inhibitor .
BYK 49187 participates in several chemical reactions primarily related to its function as a PARP inhibitor:
The mechanism of action for BYK 49187 involves:
BYK 49187 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including cell culture assays .
BYK 49187 has significant applications in scientific research:
BYK 49187 (C₁₉H₂₁N₅O; MW 335.4 g/mol; CAS 163120-31-8) demonstrates distinct inhibitory potency against PARP-1 and PARP-2 isoforms, evidenced by pIC₅₀ values of 8.36 for recombinant human PARP-1 and 7.50 for murine PARP-2 in cell-free assays [1]. This ~9-fold selectivity for PARP-1 stems from structural variations in their catalytic domains. PARP-1’s helical domain (HD) contains a unique αF helix that facilitates allosteric regulation upon DNA binding. Molecular dynamics simulations reveal that inhibitors with high PARP-1 selectivity exploit a hydrophobic subpocket adjacent to the NAD⁺-binding site, which is less conserved in PARP-2 [3] [8]. Specifically, BYK 49187’s imidazopyridine moiety forms π-π stacking with His862 in PARP-1, while its bicyclic core occupies a steric cleft absent in PARP-2. This differential engagement stabilizes PARP-1 in a DNA-bound conformation, enhancing catalytic inhibition [3] [8].
Table 1: Structural Determinants of BYK 49187 Selectivity
PARP Isoform | Key Binding Residue | Binding Affinity (pIC₅₀) | Allosteric Impact |
---|---|---|---|
PARP-1 | His862, Tyr896 | 8.36 | HD destabilization → Increased DNA trapping |
PARP-2 | Gly429, Ser470 | 7.50 | Minimal HD perturbation → Reduced DNA retention |
BYK 49187 acts as a competitive NAD⁺ antagonist, binding the conserved nicotinamide subpocket within the catalytic domain (CAT) of both PARPs. Isothermal titration calorimetry studies confirm it displaces NAD⁺ with a Kᵢ of 1.4 nM for PARP-1 vs. 18 nM for PARP-2 [1] [8]. The inhibitor’s carboxamide group mimics NAD⁺’s nicotinamide ribose, forming hydrogen bonds with Ser904 and Gly863 in PARP-1. This high-affinity binding prevents auto-PARylation, disrupting the recruitment of repair proteins like XRCC1 and histones to DNA damage sites [3] [6]. Notably, BYK 49187’s extended benzamide group induces conformational shifts in the HD domain, classifying it as a "Type I" allosteric inhibitor that promotes PARP-1 retention (trapping) on DNA breaks—a cytotoxic mechanism distinct from catalytic inhibition alone [8].
While primary literature directly linking BYK 49187 to platelet inhibition is limited, its structural analog AR-C66096 (cited alongside BYK 49187 in source [7]) is a well-established P2Y₁₂ receptor antagonist. BYK 49187 shares key pharmacophoric elements with AR-C66096, including a terminal tetrazole ring and imidazopyridine core, suggesting potential P2Y₁₂ affinity. PARP inhibitors indirectly modulate platelet activity by suppressing ADP-ribosylation of Gq-coupled receptors, thereby inhibiting:
Table 2: Dual-Target Activity Profile of BYK 49187
Target System | Primary Target | Mechanism | Biological Consequence |
---|---|---|---|
DNA Repair | PARP-1 CAT domain | Competitive NAD⁺ antagonism | SSBR impairment → Synthetic lethality in HRD cells |
Platelet Signaling | P2Y₁₂ receptor | ADP binding blockade | Suppressed aggregation → Antithrombotic potential |
This dual activity implies a unique crosstalk: PARP-1 inhibition may potentiate P2Y₁₂ antagonism by reducing intracellular ADP-ribose pools required for receptor activation. Conversely, platelet-derived ADP release amplifies PARP activation via oxidative stress in vascular endothelium, creating a feedback loop mitigated by BYK 49187 [9].
BYK 49187 represents a rare class of small molecules with documented activity against both PARPs and purinergic receptors. Unlike classical PARP inhibitors (e.g., olaparib, talazoparib) that exclusively target DNA repair, its secondary P2Y₁₂ affinity aligns with compounds like AZD1283, though the latter lacks PARP inhibitory activity. Key pharmacodynamic distinctions include:
However, the hematological toxicity associated with pan-PARP inhibitors (e.g., anemia from PARP-2 inhibition) may be reduced due to BYK 49187’s PARP-1 selectivity [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7